Cas no 49834-29-9 (N-t-Butyl-4-fluorobenzamide)

N-t-Butyl-4-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(tert-Butyl)-4-fluorobenzamide
- N-tert-Butyl-4-fluorobenzamide
- N-t-butyl-4-fluorobenzamide
- 4-Fluoro-N-t-butylbenzamid
- AC1N8I4W
- ACMC-209kih
- CTK4J1749
- N-t-Butyl-p-fluor-benzamid
- N-tert-butyl-4-fluoro-benzamide
- p-fluoro-N-tert-butylbenzamide
- SureCN6417124
- DB-371638
- CS-0453022
- 49834-29-9
- DTXSID10401665
- N-T-BUTYL -4-FLUOROBENZAMIDE
- BS-28713
- SCHEMBL6417124
- AKOS002984966
- MFCD00463095
- N-t-Butyl-4-fluorobenzamide
-
- MDL: MFCD00463095
- インチ: InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14)
- InChIKey: ZMYTVKMZSNODPU-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)NC(=O)C1=CC=C(C=C1)F
計算された属性
- せいみつぶんしりょう: 195.105942232g/mol
- どういたいしつりょう: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.1Ų
N-t-Butyl-4-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B809108-100mg |
N-t-Butyl-4-fluorobenzamide |
49834-29-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
Apollo Scientific | PC901495-25g |
N-t-Butyl-4-fluorobenzamide |
49834-29-9 | 98% | 25g |
£300.00 | 2025-02-22 | |
Apollo Scientific | PC901495-5g |
N-t-Butyl-4-fluorobenzamide |
49834-29-9 | 98% | 5g |
£115.00 | 2025-02-22 | |
A2B Chem LLC | AG30659-25g |
N-t-Butyl-4-fluorobenzamide |
49834-29-9 | 98% | 25g |
$271.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523689-100g |
N-(tert-butyl)-4-fluorobenzamide |
49834-29-9 | 98% | 100g |
¥9090.00 | 2024-05-11 | |
eNovation Chemicals LLC | D523414-25g |
N-(tert-Butyl)-4-fluorobenzaMide |
49834-29-9 | 97% | 25g |
$799 | 2024-05-24 | |
1PlusChem | 1P00DJ8J-5g |
N-t-butyl-4-fluorobenzamide |
49834-29-9 | 98% | 5g |
$105.00 | 2025-02-26 | |
TRC | B809108-500mg |
N-t-Butyl-4-fluorobenzamide |
49834-29-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
A2B Chem LLC | AG30659-100g |
N-t-Butyl-4-fluorobenzamide |
49834-29-9 | 98% | 100g |
$749.00 | 2024-04-19 | |
Crysdot LLC | CD12068027-100g |
N-(tert-Butyl)-4-fluorobenzamide |
49834-29-9 | 95+% | 100g |
$600 | 2024-07-24 |
N-t-Butyl-4-fluorobenzamide 関連文献
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Lin-Yu Jiao,Zi-Hui Ning,Qian Hong,Xin-Hua Peng,Xiao-Mei Yin,Shanshan Liu,Huiyong Chen,Zhuo Li,Ming Sun,Xiao-Xun Ma RSC Adv. 2020 10 29712
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Bhanwar Kumar Malviya,Karandeep Singh,Pradeep K. Jaiswal,Manvika Karnatak,Ved Prakash Verma,Satpal Singh Badsara,Siddharth Sharma New J. Chem. 2021 45 6367
N-t-Butyl-4-fluorobenzamideに関する追加情報
Professional Introduction to N-t-Butyl-4-fluorobenzamide (CAS No. 49834-29-9)
N-t-Butyl-4-fluorobenzamide, with the chemical formula C11H13FO, is a significant compound in the realm of pharmaceutical and chemical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction delves into the compound's characteristics, applications, and recent advancements in its utilization within the pharmaceutical industry.
The molecular structure of N-t-butyl-4-fluorobenzamide consists of a benzamide core substituted with a fluorine atom at the 4-position and an N-t-butyl group. This configuration imparts distinct electronic and steric properties, making it a versatile building block for drug discovery. The presence of the fluorine atom, in particular, is noteworthy as fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity to biological targets.
In recent years, there has been a growing interest in fluorinated amides due to their potential as pharmacophores. Studies have shown that the introduction of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of molecules significantly. For instance, N-t-butyl-4-fluorobenzamide has been explored as a precursor in the synthesis of novel antiviral and anti-inflammatory agents. Its ability to serve as a scaffold for further derivatization has made it a focal point in medicinal chemistry research.
The synthesis of N-t-butyl-4-fluorobenzamide typically involves the condensation of 4-flurobenzoic acid with N-butylamine under acidic conditions. This reaction is well-documented and optimized for high yields, making it accessible for industrial-scale production. The compound's stability under various storage conditions further enhances its utility as an intermediate in multi-step synthetic routes.
One of the most compelling applications of N-t-butyl-4-fluorobenzamide is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the structural features of this compound to design inhibitors that selectively target specific kinases. For example, derivatives of N-t-butyl-4-fluorobenzamide have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in tumor growth and progression.
The fluorine atom in the molecule is particularly significant in this context. It can enhance the binding affinity of the inhibitor to its target kinase by participating in hydrophobic interactions and π-stacking interactions. Additionally, the N-t-butyl group provides steric hindrance that can improve selectivity by minimizing off-target effects. These properties have made N-t-butyl-4-fluorobenzamide a valuable candidate for further optimization in drug development pipelines.
Another area where N-t-butyl-4-fluorobenzamide has found utility is in the synthesis of neuroactive compounds. Fluorinated amides have been reported to exhibit potential as scaffolds for drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier efficiently makes them particularly attractive for central nervous system (CNS) drug development.
In conclusion, N-t-butyl-4-fluorobenzamide (CAS No. 49834-29-9) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research into its derivatives continues to uncover new possibilities for its use in drug development, highlighting its importance in modern medicinal chemistry.
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